molecular formula C9H9N5O B578002 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 1260740-36-0

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B578002
CAS No.: 1260740-36-0
M. Wt: 203.205
InChI Key: OXSVHCZVQQHOLA-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a carbonitrile group Additionally, it contains a methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine.

    Final Assembly: The final compound is obtained by coupling the pyrazole and isoxazole intermediates under suitable conditions, often involving condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a methylisoxazole.

    5-Amino-1-methyl-3-(4-methylthiazol-2-yl)-1H-pyrazole-4-carbonitrile: Contains a methylthiazole moiety instead of a methylisoxazole.

Uniqueness

The presence of the methylisoxazole moiety in 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile imparts unique chemical and biological properties, distinguishing it from other similar compounds

Properties

IUPAC Name

5-amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-5-3-7(13-15-5)8-6(4-10)9(11)14(2)12-8/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSVHCZVQQHOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN(C(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733715
Record name 5-Amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260740-36-0
Record name 5-Amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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